2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid
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Overview
Description
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is a chemical compound with the molecular formula C24H38O3. It is known for its unique structure, which includes a long heptadec-10-en-1-yl chain attached to a hydroxybenzoic acid core. This compound is also referred to as a derivative of ginkgolic acid, which is found in the leaves of the Ginkgo biloba tree .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid typically involves the esterification of heptadec-10-en-1-ol with 6-hydroxybenzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the heptadec-10-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-(Heptadec-10-en-1-yl)-6-oxo-benzoic acid.
Reduction: Formation of 2-(Heptadecyl)-6-hydroxybenzoic acid.
Substitution: Formation of 2-(Heptadec-10-en-1-yl)-6-halobenzoic acid.
Scientific Research Applications
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its structural similarity to ginkgolic acid.
Mechanism of Action
The mechanism of action of 2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid involves its interaction with cellular membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. Additionally, the hydroxybenzoic acid moiety can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Heptadec-10-en-1-yl)-6-methoxybenzoic acid
- 2-(Heptadec-10-en-1-yl)-6-aminobenzoic acid
- 2-(Heptadec-10-en-1-yl)-6-chlorobenzoic acid
Uniqueness
2-(Heptadec-10-en-1-yl)-6-hydroxybenzoic acid is unique due to its specific combination of a long alkyl chain and a hydroxybenzoic acid core. This structure imparts distinct physicochemical properties, such as increased lipophilicity and potential biological activity, which are not observed in its analogs .
Properties
Molecular Formula |
C24H38O3 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(E)-heptadec-10-enyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h7-8,17,19-20,25H,2-6,9-16,18H2,1H3,(H,26,27)/b8-7+ |
InChI Key |
MBYNDKVOZOAOIS-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
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